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Compound of Interest

Compound Name: Forrestiacids J

Cat. No.: B15139399

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacid J is a member of a novel class of pentaterpenoids, the forrestiacids, which were
first isolated from the endangered Asian Douglas Fir, Pseudotsuga forrestii. These natural
products are noted for their complex chemical structures, arising from a hetero-Diels-Alder
reaction between a rearranged lanostane-type triterpene and an abietane-type diterpene.
Forrestiacids, including the closely related Forrestiacid A and B, have demonstrated potent
biological activity as inhibitors of ATP-citrate lyase (ACL), a critical enzyme in the lipogenesis
pathway.[1][2] This inhibitory action makes Forrestiacid J a compound of significant interest for
research into metabolic diseases such as hyperlipidemia and for the development of new

therapeutic agents.[1]

Chemical Properties and Data

A precise stock solution is fundamental for accurate and reproducible experimental results. The
following table summarizes the key chemical properties of Forrestiacid J, based on data for the
closely related and well-characterized Forrestiacid A.
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Property Value Source
Molecular Formula Cso0H7206 [1]
Molecular Weight ~768.54 g/mol [1]
Appearance Colorless crystals [1]

Soluble in Methanol (MeOH)
and likely in other organic

Solubility solvents such as Dimethyl [1]
Sulfoxide (DMSO) and Ethanol
(EtOH).

Potent inhibitor of ATP-citrate
Bioactivity lyase (ACL) with ICso values in  [1]
the low micromolar range.[1][2]

Experimental Protocols
Preparation of a 10 mM Forrestiacid J Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of Forrestiacid J, a common
starting concentration for in vitro studies.

Materials:

o Forrestiacid J (solid)

o Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
« Sterile microcentrifuge tubes (1.5 mL)

o Calibrated micropipettes and sterile tips

¢ Analytical balance

» Vortex mixer

o Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
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Procedure:

o Equilibrate Reagents: Allow the vial of solid Forrestiacid J and the anhydrous DMSO to come
to room temperature before opening to prevent condensation of atmospheric moisture.

» Weighing Forrestiacid J:
o Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

o Carefully weigh approximately 1 mg of solid Forrestiacid J into the tared tube. Record the
exact weight.

o Calculating the Volume of DMSO:

o Use the following formula to calculate the volume of DMSO required to achieve a 10 mM
stock solution:

» Volume of DMSO (uL) = (Weight of Forrestiacid J (mg) / 768.54 g/mol ) * 100,000
o Example Calculation: For 1 mg of Forrestiacid J:
» (1 mg/768.54 mg/mmol) * 1000 pL/mL = 1.30 pL/mmol
» To make a 10 mM solution (0.01 mmol/mL): 1.30 pyL/mmol / 0.01 mmol/mL = 130 yL
 Dissolving Forrestiacid J:

o Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the
microcentrifuge tube containing the solid Forrestiacid J.

o Cap the tube tightly and vortex thoroughly for 1-2 minutes, or until the solid is completely
dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle
warming in a 37°C water bath can aid dissolution if necessary.

 Aliquoting and Storage:

o To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use
volumes (e.g., 10-20 pL) in sterile microcentrifuge tubes.
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o Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock
solution should be stable for several months. For short-term storage (a few days), 4°C
may be acceptable, but stability should be verified.

Note on Working Solutions:

For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell
culture medium to the final desired concentration. It is crucial to ensure that the final
concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.

Mechanism of Action and Signaling Pathway

Forrestiacid J exerts its biological effects through the inhibition of ATP-citrate lyase (ACL). ACL
is a key enzyme that links carbohydrate metabolism to lipid synthesis by catalyzing the
conversion of citrate to acetyl-CoA in the cytoplasm. Acetyl-CoA is the primary building block for
the synthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacid J effectively reduces

the cellular pool of acetyl-CoA available for lipogenesis.[1]
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Caption: Mechanism of action of Forrestiacid J via inhibition of ATP-citrate lyase (ACL).

Experimental Workflow

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11173361/
https://www.benchchem.com/product/b15139399?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

The following diagram illustrates a general workflow for studying the effects of Forrestiacid J on
de novo lipogenesis in a cell-based assay, such as in HepG2 cells.[1]
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Caption: Workflow for assessing the impact of Forrestiacid J on lipogenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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